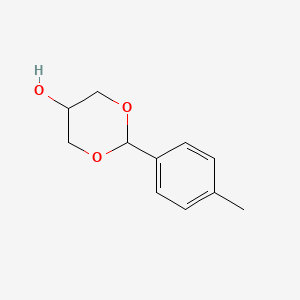
2-(4-Methylphenyl)-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1, 3-dioxan-5-ol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group. 2-(4-Methylphenyl)-1, 3-dioxan-5-ol is soluble (in water) and a very weakly acidic compound (based on its pKa).
Applications De Recherche Scientifique
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to 2-(4-Methylphenyl)-1,3-dioxan-5-ol. For instance, certain synthesized compounds demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) methods, with promising results indicating potential for development as antimicrobial agents .
2. Anticancer Properties
The compound has also shown potential in anticancer research. In vitro studies have assessed its cytotoxic effects on cancer cell lines such as HeLa and A549. The selectivity index (SI) values obtained suggest that some derivatives exhibit a favorable therapeutic profile, selectively targeting cancer cells while sparing normal cells .
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using reverse-phase HPLC methods. This technique allows for the separation and quantification of the compound in various mixtures, making it useful for quality control in pharmaceutical formulations .
Material Science Applications
1. Controlled Release Systems
Research indicates that compounds similar to this compound can be utilized in controlled release systems for active substances. This application is particularly relevant in drug delivery systems where precise control over the release rate of therapeutic agents is crucial .
Summary of Findings
The following table summarizes key findings on the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives demonstrated that some compounds exhibited MIC values as low as 12.4 μM against E. coli, indicating strong antibacterial activity. The study also highlighted that structural modifications significantly impacted efficacy against different microbial strains.
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on anticancer properties, several derivatives were tested against HeLa and A549 cell lines. The results showed IC₅₀ values ranging from 15.7 to 30.5 μM, with selectivity indices indicating a lower toxicity profile towards normal human fibroblasts compared to cancer cells.
Propriétés
Numéro CAS |
4757-23-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-6-10(12)7-14-11/h2-5,10-12H,6-7H2,1H3 |
Clé InChI |
IIDQVIGMKXQUDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2OCC(CO2)O |
SMILES canonique |
CC1=CC=C(C=C1)C2OCC(CO2)O |
Key on ui other cas no. |
4757-23-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















